[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
Overview
Description
Solriamfetol, marketed under the brand name Sunosi, is a wakefulness-promoting medication used primarily to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It is a selective dopamine and norepinephrine reuptake inhibitor, which means it works by increasing the levels of these neurotransmitters in the brain . This compound is known for its effectiveness in improving wakefulness and reducing sleepiness in affected individuals .
Scientific Research Applications
Solriamfetol has a wide range of scientific research applications. In medicine, it is primarily used to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders . In biology, solriamfetol has been used in research to understand the mechanisms of sleep-wake regulation and the role of dopamine and norepinephrine in these processes . Additionally, it has been used in animal studies to assess its effects on cognitive functions and anxiety-related behaviors .
Preparation Methods
The synthesis of solriamfetol involves several steps, starting from L-phenylalanine. One method includes the protection of the amine group, followed by a series of reactions to introduce the carbamate group and other necessary modifications . Industrial production methods often involve optimizing these steps to ensure high yield and purity. For instance, the use of specific chiral stationary phases in high-performance liquid chromatography (HPLC) can help determine the enantiomeric purity of solriamfetol .
Chemical Reactions Analysis
Solriamfetol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-acetylsolriamfetol, a minor inactive metabolite .
Mechanism of Action
The exact mechanism of action of solriamfetol is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the brain . This action helps to promote wakefulness and reduce sleepiness. Solriamfetol does not bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepines, or muscarinic and nicotinic receptors . It has also been found to act as a trace amine-associated receptor 1 (TAAR1) agonist, which may contribute to its wakefulness-promoting effects .
Comparison with Similar Compounds
Solriamfetol is often compared with other wakefulness-promoting agents such as modafinil and armodafinil. While all these compounds are effective in promoting wakefulness, solriamfetol has a unique mechanism of action as a selective dopamine and norepinephrine reuptake inhibitor . Unlike modafinil, which primarily affects the histamine system, solriamfetol’s effects are more focused on dopamine and norepinephrine . Additionally, solriamfetol has been found to have fewer anxiogenic effects compared to modafinil . Other similar compounds include pitolisant and methylphenidate, which also promote wakefulness but through different mechanisms .
Properties
IUPAC Name |
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTOUWPJZGEUQR-GWHBCOKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585135 | |
Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-78-2 | |
Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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